Boc-6-Ahx-OSu (tert-Butyloxycarbonyl-6-aminohexanoic acid N-succinimidyl ester) is a synthetic compound commonly used in peptide synthesis []. It is a derivative of the amino acid 6-aminohexanoic acid (Ahx) with two key modifications:
The significance of Boc-6-Ahx-OSu lies in its ability to facilitate the controlled and efficient formation of peptide bonds during peptide synthesis. This process is crucial for the production of various peptides with diverse applications in scientific research, including drug discovery, enzyme studies, and material science [].
Boc-6-Ahx-OSu possesses a linear molecular structure with three key functional groups:
The presence of the NHS ester and the protected N-terminus allows Boc-6-Ahx-OSu to act as a versatile building block for peptide synthesis [].
The specific synthesis of Boc-6-Ahx-OSu might involve proprietary methods by chemical suppliers. However, the general approach for synthesizing similar NHS esters involves reacting a protected amino acid with N-hydroxysuccinimide in the presence of a coupling agent [].
Boc-6-Ahx-OSu participates in peptide bond formation through a nucleophilic acyl substitution reaction. The N-terminal amine group of another peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction leads to the formation of an amide bond between the two peptides and the release of N-hydroxysuccinimide [].
Boc-Ahx(n-1)-COOH + Boc-6-Ahx-OSu --> Boc-Ahx(n-1)-Ahx(n)-COOH + NHS
Under acidic or basic conditions, Boc-6-Ahx-OSu can undergo hydrolysis. This cleaves the NHS ester bond, releasing the deprotected 6-aminohexanoic acid and N-hydroxysuccinimide.
Specific data on melting point, boiling point, and solubility of Boc-6-Ahx-OSu might not be readily available due to its commercial nature. However, it is generally expected to be a white to off-white solid, soluble in organic solvents like dichloromethane and dimethylformamide, and slightly soluble in water [].
Boc-6-Ahx-OSu possesses a protected amino group (Boc) and an NHS ester moiety. During SPPS, the Boc group safeguards the amino functionality of the C-terminal residue of a growing peptide chain. The NHS ester reacts readily with the free amino group of another peptide or molecule, forming a stable amide bond and extending the peptide chain [].
Here are some additional details regarding its function in peptide synthesis:
While the primary use of Boc-6-Ahx-OSu is in peptide synthesis, there are limited reports exploring its application in other scientific research areas:
Irritant